molecular formula C10H13BFNO2 B12935558 (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid

(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B12935558
M. Wt: 209.03 g/mol
InChI Key: KEBDOVACXYYWLZ-VIFPVBQESA-N
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Description

(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluoropyrrolidine moiety attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability, making fluorinated compounds valuable in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for nucleophilic substitution often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluoropyrrolidine moiety may enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(3-(3-fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group and the fluoropyrrolidine moiety. This combination provides a versatile scaffold for various chemical reactions and enhances the compound’s potential in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H13BFNO2

Molecular Weight

209.03 g/mol

IUPAC Name

[3-[(3S)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid

InChI

InChI=1S/C10H13BFNO2/c12-9-4-5-13(7-9)10-3-1-2-8(6-10)11(14)15/h1-3,6,9,14-15H,4-5,7H2/t9-/m0/s1

InChI Key

KEBDOVACXYYWLZ-VIFPVBQESA-N

Isomeric SMILES

B(C1=CC(=CC=C1)N2CC[C@@H](C2)F)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)N2CCC(C2)F)(O)O

Origin of Product

United States

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